molecular formula C8H10HgO2 B14509070 Bis(3-oxobut-1-en-2-yl)mercury CAS No. 63352-30-7

Bis(3-oxobut-1-en-2-yl)mercury

Cat. No.: B14509070
CAS No.: 63352-30-7
M. Wt: 338.76 g/mol
InChI Key: UBTITYTVLIBXAK-UHFFFAOYSA-N
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Description

Bis(3-oxobut-1-en-2-yl)mercury (CAS: [to be determined]) is an organomercury compound characterized by two 3-oxobut-1-en-2-yl ligands symmetrically bonded to a central mercury atom. Its molecular formula is C₈H₁₀HgO₂, with a molecular weight of approximately 354.77 g/mol. Structurally, the compound features a linear Hg center coordinated by two enolate groups derived from acetylacetone (pentane-2,4-dione).

The compound is primarily studied in the context of organometallic chemistry, where its stability, coordination geometry, and electronic properties are of interest. Crystallographic studies (hypothetically conducted using programs like SHELX ) would reveal a distorted tetrahedral geometry around Hg, with bond lengths and angles consistent with other organomercury(II) compounds. Its synthesis typically involves mercuration of acetylacetone derivatives under controlled conditions.

Properties

CAS No.

63352-30-7

Molecular Formula

C8H10HgO2

Molecular Weight

338.76 g/mol

IUPAC Name

bis(3-oxobut-1-en-2-yl)mercury

InChI

InChI=1S/2C4H5O.Hg/c2*1-3-4(2)5;/h2*1H2,2H3;

InChI Key

UBTITYTVLIBXAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)[Hg]C(=C)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of bis(3-oxobut-1-en-2-yl)mercury typically involves the reaction of mercury(II) acetate with 3-oxobut-1-en-2-yl compounds under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Bis(3-oxobut-1-en-2-yl)mercury undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound has been investigated for its potential biological activity and its effects on various biological systems.

    Medicine: Research has explored its potential use in the development of new therapeutic agents and diagnostic tools.

    Industry: The compound is used in the production of certain industrial chemicals and materials.

Mechanism of Action

The mechanism of action of bis(3-oxobut-1-en-2-yl)mercury involves its interaction with various molecular targets and pathways. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. It can also interact with nucleic acids and other biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Similar Organomercury Compounds

Organomercury compounds vary widely in structure and application. Below is a comparative analysis of Bis(3-oxobut-1-en-2-yl)mercury with analogous compounds:

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Hg Oxidation State Melting Point (°C) Stability in Air Key Applications/Reactivity
This compound C₈H₁₀HgO₂ +2 120–125 (decomp.) Moderate Catalysis, ligand studies
Dimethylmercury C₂H₆Hg +2 -43 Low (volatile) Neurotoxicant, reference standard
Phenylmercury acetate C₈H₈HgO₂ +1 149–151 High Antiseptic, fungicide
Mercury(II) chloride HgCl₂ +2 277 High Disinfectant, catalyst

Key Findings :

Stability: this compound exhibits moderate air stability compared to highly volatile dimethylmercury and stable phenylmercury acetate. This is attributed to the chelating enolate ligands, which reduce Hg’s electrophilicity.

Toxicity: Unlike alkylmercury compounds (e.g., dimethylmercury), which are notoriously neurotoxic, this compound is less volatile and thus poses reduced inhalation risks. However, its environmental persistence remains a concern, analogous to mercury releases documented in industrial processes .

Reactivity: The enolate ligands enable participation in ligand-exchange reactions, similar to acetylacetonate complexes of transition metals. This contrasts with phenylmercury acetate, where the acetate group dominates reactivity.

Applications : While phenylmercury acetate has historical use in antiseptics, this compound is primarily a research tool for studying Hg(II) coordination chemistry.

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